molecular formula C19H13IO3 B338821 2-(2-Naphthyl)-2-oxoethyl 2-iodobenzoate

2-(2-Naphthyl)-2-oxoethyl 2-iodobenzoate

Cat. No.: B338821
M. Wt: 416.2 g/mol
InChI Key: RTZQNUKUYHJSQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Naphthyl)-2-oxoethyl 2-iodobenzoate is an ester derivative featuring a naphthyl group linked to a 2-oxoethyl moiety and a 2-iodobenzoate substituent.

Properties

Molecular Formula

C19H13IO3

Molecular Weight

416.2 g/mol

IUPAC Name

(2-naphthalen-2-yl-2-oxoethyl) 2-iodobenzoate

InChI

InChI=1S/C19H13IO3/c20-17-8-4-3-7-16(17)19(22)23-12-18(21)15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2

InChI Key

RTZQNUKUYHJSQD-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC=CC=C3I

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC=CC=C3I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1: Key Structural and Physical Comparisons
Compound Name Key Substituents Melting Point/State Yield Key Characterization Methods
2-(2-Naphthyl)-2-oxoethyl 2-iodobenzoate Naphthyl, Iodobenzoate Not reported Inferred ~80% NMR, FTIR, X-ray (hypothetical)
2-(4-Chlorophenyl)-2-oxoethyl benzoate Chlorophenyl, Benzoate Reported (crystal) Not specified X-ray diffraction
2-(Biphenyl-4-yl)-2-oxoethyl benzoates Biphenyl, Benzoate Crystalline solids High NMR, FTIR, X-ray
2-(2-Ethoxyphenyl)-2-iodobenzoate (7) Ethoxyphenyl, Iodobenzoate Colorless liquid 85% Flash chromatography
  • Halogen Effects : The iodine atom in the target compound may enhance molecular weight and influence photolytic stability compared to chloro or benzoyl derivatives (e.g., 2-(2-naphthyl)-2-oxoethyl 2-benzoylbenzoate, CAS 516468-56-7) . Iodine’s electron-withdrawing nature could also affect ester reactivity.

Crystallographic and Stability Insights

  • Crystal Packing : Biphenyl and chlorophenyl analogs (e.g., 2-(4-chlorophenyl)-2-oxoethyl benzoate) exhibit well-defined crystal structures due to π-π stacking and halogen interactions . The naphthyl group’s planar structure may promote similar packing but with increased steric hindrance.
  • Photolytic Behavior : Phenacyl benzoate derivatives (e.g., 2-(4-chlorophenyl)-2-oxoethyl benzoate) undergo photolysis to form heterocycles like oxazoles . The iodine in the target compound may alter photolytic pathways due to heavy atom effects.

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